N-(benzo[d]thiazol-2-yl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
説明
N-(benzo[d]thiazol-2-yl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a benzothiazole core linked via a thioacetamide bridge to a tetrahydrothieno[3,2-d]pyrimidin-4-one scaffold. Key structural features include:
- A benzothiazole moiety, known for its role in kinase inhibition and anticancer activity .
- A tetrahydrothieno[3,2-d]pyrimidin-4-one system with a 2-methoxyethyl substituent at position 3 and a methyl group at position 4. This scaffold is associated with conformational rigidity and enhanced binding to enzyme active sites .
- A thioacetamide linker, which facilitates interactions with cysteine residues in biological targets, improving selectivity and potency .
特性
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S3/c1-11-9-13-16(28-11)17(25)23(7-8-26-2)19(21-13)27-10-15(24)22-18-20-12-5-3-4-6-14(12)29-18/h3-6,11H,7-10H2,1-2H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRRZRQXODVCOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=NC4=CC=CC=C4S3)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(benzo[d]thiazol-2-yl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article explores the biological activity of the specified compound, drawing on various studies that highlight its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The compound features a benzothiazole ring fused with a thieno[3,2-d]pyrimidine moiety. Its structural complexity contributes to its pharmacological properties. The molecular formula can be expressed as follows:
This structure is significant in determining the compound's interaction with biological targets.
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit notable anticancer properties. For instance, compounds similar to N-(benzo[d]thiazol-2-yl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide have been shown to induce apoptosis in cancer cells by activating procaspase pathways. A study demonstrated that certain benzothiazole derivatives could activate procaspase-3 in U937 and MCF-7 cell lines, leading to increased apoptosis rates .
Antimicrobial Activity
Benzothiazole derivatives are also recognized for their antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes or inhibit essential metabolic pathways. Research has shown that similar derivatives possess selective antibacterial activity against various Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, indicating potential applications in treating bacterial infections .
Anticonvulsant Properties
The anticonvulsant effects of benzothiazole derivatives have been explored through various experimental models. In studies involving maximal electroshock and pentylenetetrazole-induced seizures in mice, compounds with similar structures exhibited significant anticonvulsant activity. This suggests that N-(benzo[d]thiazol-2-yl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide may also possess similar therapeutic potential .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Antibacterial Activity : Disruption of bacterial cell wall synthesis or metabolic inhibition.
- Neurotransmitter Modulation : Interaction with neurotransmitter systems that may contribute to its anticonvulsant effects.
Case Studies
- Anticancer Study : A series of benzothiazole derivatives were synthesized and tested for anticancer activity against various cell lines. Compounds showed IC50 values in the low micromolar range against several cancer types, highlighting their potential as therapeutic agents .
- Antimicrobial Evaluation : In vitro tests demonstrated that certain derivatives inhibited the growth of E. faecalis with minimum inhibitory concentrations (MICs) ranging from 8 to 16 μM .
類似化合物との比較
Table 1: Comparison of Structural Features
Key Observations :
- The tetrahydrothienopyrimidinone core in the target compound and G1-4 enhances kinase binding compared to simpler thiadiazole or triazinoquinazoline systems .
- Substituents like 2-methoxyethyl (target compound) and 3,5-dimethoxybenzyl (G1-4) improve solubility and metabolic stability compared to nitro groups in VEGFR-2 inhibitors (e.g., 6d) .
Table 2: Pharmacological Profiles of Analogous Compounds
Key Insights :
- The target compound’s 2-methoxyethyl group may reduce off-target toxicity compared to G1-4’s trifluoromethyl substituent, which is associated with metabolic liabilities .
- VEGFR-2 inhibitors like 6d show superior apoptotic activity but lower solubility due to nitro groups .
Physicochemical and Pharmacokinetic Properties
Table 3: ADME/Tox Comparison
| Compound | logP | Molecular Weight (g/mol) | Predicted BBB Permeability | Reference |
|---|---|---|---|---|
| Target Compound | 3.1* | ~520* | Low (CNS−) | |
| G1-4 () | 4.2 | 594.64 | Moderate (CNS±) | |
| Compound 6d () | 2.8 | 445.5 | High (CNS+) |
Yield Optimization :
- G1-4 achieved 48% yield under inert conditions, while nitro-substituted analogs () reached 68–84% yields using K₂CO₃ in acetone .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
